Fluorure de nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

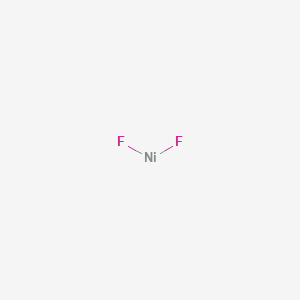

Nickel fluoride is an ionic compound composed of nickel and fluorine, with the chemical formula NiF₂. It typically forms yellowish to green tetragonal crystals and is known for its stability in air. Nickel fluoride is used in various industrial applications due to its unique properties, including its role as a catalyst and its use in the synthesis of other chemical compounds .

Applications De Recherche Scientifique

Nickel fluoride has numerous applications in scientific research and industry:

Energy Storage: Nickel fluoride is used in the development of high-energy lithium-ion batteries due to its electrochemical properties.

Catalysis: It serves as a catalyst in the synthesis of chlorine pentafluoride and other chemical reactions.

Electrochemical Capacitors: Nickel fluoride is used in aqueous hybrid capacitors, where it acts as a pseudocapacitive material, enhancing the energy density and performance of the capacitors.

Mécanisme D'action

Target of Action

Nickel fluoride (NiF2) is an ionic compound of nickel and fluorine that forms yellowish to green tetragonal crystals . The primary target of nickel fluoride is nickel metal itself . It forms a passive layer on nickel alloys, such as Monel, in the presence of hydrogen fluoride or elemental fluorine . This passivation layer is crucial for the corrosion resistance of these alloys .

Mode of Action

Nickel fluoride interacts with its target, nickel metal, through a process known as passivation . During this process, nickel fluoride forms a protective layer on the surface of the nickel metal, which prevents further corrosion . The formation of this layer is a result of the reaction between nickel metal and fluorine . The integrity of this layer depends critically on transport through the film .

Biochemical Pathways

Nickel fluoride’s action primarily involves the disruption of protein responses and protein response-based biochemical pathways . A study on human epithelial cells exposed to nickel showed changes in the expression and phosphorylation status of 14 critical biochemical pathway regulators . These changes highlight the significant impact of nickel fluoride on various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property might influence the bioavailability and distribution of nickel fluoride in the body.

Result of Action

The primary result of nickel fluoride’s action is the formation of a passive layer on nickel alloys, which offers corrosion resistance . This layer is crucial for the alloys’ use in environments with hydrogen fluoride or elemental fluorine . The formation of this layer results in film growth and loss of protection within the film, which can benefit the system by increasing protection or extending the working temperature range at a given level of protection .

Action Environment

The action of nickel fluoride is influenced by various environmental factors. Elevated processing temperature and pressure often negate the use of inert polymers . The formation of the passive layer depends on the environment to which the nickel is subjected . Nickel and its alloys are suitable materials for storage and transport of fluorine and related fluorinating agents due to their resistance to corrosion . The environment also influences the stability and efficacy of nickel fluoride’s action.

Analyse Biochimique

Biochemical Properties

Nickel fluoride plays a role in biochemical reactions, particularly in the activation of G proteins in eukaryotic cells . It forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins (GAP) . As phosphate analogs, these complexes affect the activity of a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .

Cellular Effects

Nickel fluoride influences cell function by affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . These enzymes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, nickel fluoride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It forms complexes with small GTP-binding proteins, inhibiting their GTPase activity . It also affects the activity of phosphoryl transfer enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of nickel fluoride change over time in laboratory settings. Its complexes with small GTP-binding proteins and phosphoryl transfer enzymes are stable, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies .

Metabolic Pathways

Nickel fluoride is involved in metabolic pathways through its interaction with enzymes and cofactors. It affects metabolic flux and metabolite levels by influencing the activity of phosphoryl transfer enzymes .

Méthodes De Préparation

Nickel fluoride can be synthesized through several methods. One common synthetic route involves the treatment of anhydrous nickel(II) chloride with fluorine gas at a temperature of 350°C. The reaction is as follows: [ \text{NiCl}_2 + \text{F}_2 \rightarrow \text{NiF}_2 + \text{Cl}_2 ] This method ensures that nickel remains in the +2 oxidation state, as its +3 oxidation state is less stable .

Another industrial method involves reacting amorphous basic nickel carbonate with anhydrous gaseous hydrogen fluoride at temperatures between 150-300°C. This process produces nickel fluoride with a high surface area and crystallite size, making it suitable for use in high-energy lithium-nickel fluoride batteries .

Analyse Des Réactions Chimiques

Nickel fluoride undergoes various chemical reactions, including:

Oxidation and Reduction: Nickel fluoride can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.

Substitution: It can react with strong bases to form nickel(II) hydroxide[ \text{NiF}_2 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + 2 \text{NaF} ]

Comparaison Avec Des Composés Similaires

Nickel fluoride can be compared with other metal fluorides such as:

Nickel(II) chloride (NiCl₂): Unlike nickel fluoride, nickel chloride is more easily oxidized and does not form a stable passivating layer.

Cobalt(II) fluoride (CoF₂): Cobalt fluoride undergoes similar reactions but has different electrochemical properties and stability.

Copper(II) fluoride (CuF₂): Copper fluoride is used in similar applications but has distinct chemical and physical properties.

Nickel fluoride stands out due to its stability in air, high melting point, and unique electrochemical properties, making it a valuable compound in various scientific and industrial applications.

Propriétés

Numéro CAS |

10028-18-9 |

|---|---|

Formule moléculaire |

F2Ni |

Poids moléculaire |

96.690 g/mol |

Nom IUPAC |

nickel(2+);difluoride |

InChI |

InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 |

Clé InChI |

DBJLJFTWODWSOF-UHFFFAOYSA-L |

SMILES |

F[Ni]F |

SMILES canonique |

[F-].[F-].[Ni+2] |

Color/Form |

Yellowish to green tetragonal crystals (Rutile type) A light yellow colored powde |

Densité |

4.72 |

melting_point |

Sublimes at 1000 °C |

Key on ui other cas no. |

10028-18-9 |

Description physique |

Liquid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Insoluble in ethanol and ethyl ether Insol in alcohol, ether 4 g/100 ml water @ 25 °C Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride |

Synonymes |

nickel fluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)